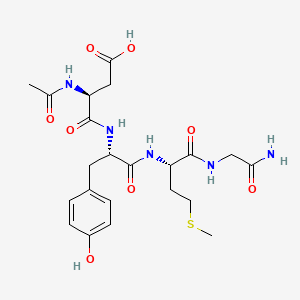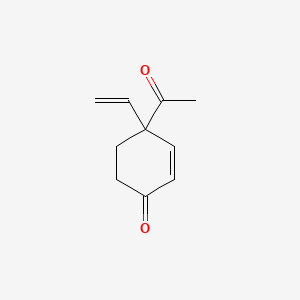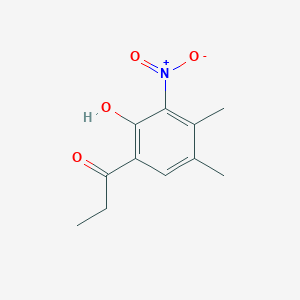
4'',5''-Dimethyl-2''-hydroxy-3''-nitropropiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’‘,5’‘-Dimethyl-2’‘-hydroxy-3’'-nitropropiophenone is an organic compound with a complex structure that includes both nitro and hydroxy functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4’‘,5’‘-Dimethyl-2’‘-hydroxy-3’'-nitropropiophenone typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound, followed by selective reduction and functional group modifications. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes using nitric acid and sulfuric acid as nitrating agents. The subsequent steps may include purification through recrystallization or chromatography to achieve the required quality for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 4’‘,5’‘-Dimethyl-2’‘-hydroxy-3’'-nitropropiophenone undergoes various chemical reactions, including:
Oxidation: This reaction can further oxidize the hydroxy group to a carbonyl group.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the nitro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like bromine (Br2) or chlorine (Cl2) can be used for halogenation reactions.
Major Products:
Oxidation: Formation of 4’‘,5’‘-Dimethyl-2’‘-oxo-3’'-nitropropiophenone.
Reduction: Formation of 4’‘,5’‘-Dimethyl-2’‘-hydroxy-3’'-aminopropiophenone.
Substitution: Formation of halogenated derivatives of the original compound.
Applications De Recherche Scientifique
4’‘,5’‘-Dimethyl-2’‘-hydroxy-3’'-nitropropiophenone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 4’‘,5’‘-Dimethyl-2’‘-hydroxy-3’'-nitropropiophenone exerts its effects involves interactions with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The hydroxy group can participate in hydrogen bonding, affecting the compound’s binding affinity to specific targets.
Comparaison Avec Des Composés Similaires
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its flavor properties and used in the food industry.
2,5-Dimethyl-4-methoxy-3(2H)-furanone: Another flavor compound with similar structural features.
Uniqueness: 4’‘,5’‘-Dimethyl-2’‘-hydroxy-3’'-nitropropiophenone is unique due to the presence of both nitro and hydroxy groups, which confer distinct chemical reactivity and potential biological activity not found in the similar compounds listed above.
This comprehensive overview highlights the significance of 4’‘,5’‘-Dimethyl-2’‘-hydroxy-3’'-nitropropiophenone in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for further research and application.
Propriétés
Formule moléculaire |
C11H13NO4 |
|---|---|
Poids moléculaire |
223.22 g/mol |
Nom IUPAC |
1-(2-hydroxy-4,5-dimethyl-3-nitrophenyl)propan-1-one |
InChI |
InChI=1S/C11H13NO4/c1-4-9(13)8-5-6(2)7(3)10(11(8)14)12(15)16/h5,14H,4H2,1-3H3 |
Clé InChI |
KNLBZTFYJMLZGP-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=C(C(=C(C(=C1)C)C)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


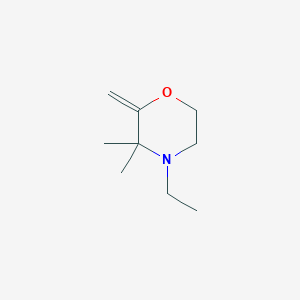
![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(3,5-dichloro-4-ethyl-2-hydroxyphenyl)hexanamide](/img/structure/B13835537.png)


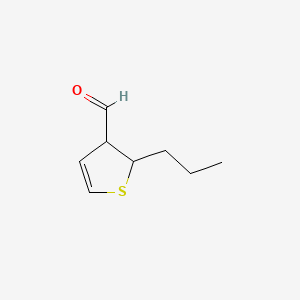


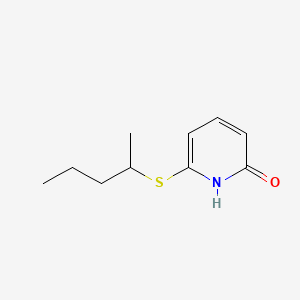
![4-[16,26-bis(4-carboxyphenyl)-7,17,27-tris[4-(3,7-dimethyloctyl)phenyl]-6-hexadecacyclo[26.18.2.02,43.05,42.08,41.011,40.012,37.015,36.018,35.021,34.022,31.025,30.029,46.032,45.033,38.039,44]octatetraconta-1,3,5(42),6,8(41),9,11,13,15(36),16,18(35),19,21,23,25(30),26,28,31,33,37,39,43,45,47-tetracosaenyl]benzoic acid](/img/structure/B13835570.png)
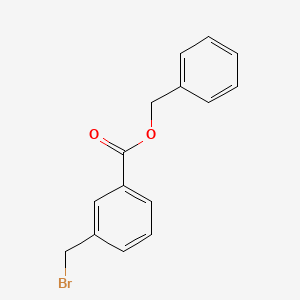

![2-(2-Chloro-3-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]-1-cyclopenten-1-YL)-3-ethyl-1,3-benzothiazol-3-ium perchlorate](/img/structure/B13835596.png)
